

# An In Vitro Comparison of the JAK Inhibitors GS-829845 and Tofacitinib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GS-829845 |           |
| Cat. No.:            | B2794753  | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent Janus kinase (JAK) inhibitors: **GS-829845**, the active metabolite of filgotinib, and tofacitinib. This analysis is supported by experimental data on their inhibitory activities and detailed methodologies for key assays.

### Introduction to GS-829845 and Tofacitinib

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical components of intracellular signaling pathways that regulate immune response and inflammation. Dysregulation of these pathways is implicated in a variety of autoimmune diseases. Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.

**GS-829845** is the major and active metabolite of filgotinib, a preferential JAK1 inhibitor.[1][2][3] [4][5] Following administration of filgotinib, **GS-829845** is formed and is characterized by a longer half-life than its parent compound, contributing significantly to the overall therapeutic effect. It maintains a preferential inhibition profile for JAK1.

Tofacitinib is an established JAK inhibitor used in the treatment of several inflammatory conditions, including rheumatoid arthritis. It primarily inhibits JAK1 and JAK3, with a lesser effect on JAK2. By modulating the signaling of various cytokines, tofacitinib effectively reduces the inflammatory response.



# **Quantitative Comparison of In Vitro Inhibitory Activity**

The following tables summarize the in vitro inhibitory potency of **GS-829845** and tofacitinib against the JAK isoforms in both enzymatic and cellular assays.

Table 1: Enzymatic Inhibition (IC50, nM)

| Compound                 | JAK1      | JAK2      | JAK3       | TYK2    | Data<br>Source(s)                        |
|--------------------------|-----------|-----------|------------|---------|------------------------------------------|
| GS-829845<br>(estimated) | ~100      | ~280      | ~8100      | ~1160   | (Estimated as<br>10x Filgotinib<br>IC50) |
| Tofacitinib              | 1.7 - 3.7 | 1.8 - 4.1 | 0.75 - 1.6 | 16 - 34 |                                          |

Note: The IC50 values for **GS-829845** are estimated based on data for its parent compound, filgotinib, with multiple sources stating that **GS-829845** is approximately 10-fold less potent.

Table 2: Cellular Inhibition in Human Whole Blood (IC50, nM) - Inhibition of Cytokine-Induced STAT

**Phosphorylation** 

| Cytokine Stimulus<br>(Signaling<br>Pathway) | GS-829845 | Tofacitinib | Data Source(s) |
|---------------------------------------------|-----------|-------------|----------------|
| IL-6 (JAK1/JAK2)                            | 1300      | 88          |                |
| IFN-α (JAK1/TYK2)                           | 1100      | 110         |                |
| IL-15 (JAK1/JAK3)                           | 1600      | 42          |                |
| GM-CSF (JAK2/JAK2)                          | >10000    | 4379        |                |
| IFN-γ (JAK1/JAK2)                           | 1200      | 100         |                |
| IL-4 (JAK1/JAK3)                            | 2000      | 61          | _              |
| IL-2 (JAK1/JAK3)                            | 1900      | 49          |                |





## **Signaling Pathways and Experimental Workflow**

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.



Click to download full resolution via product page

Caption: The JAK-STAT signaling pathway and points of inhibition.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Filgotinib: A Clinical Pharmacology Review PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Filgotinib: A Clinical Pharmacology Review PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- To cite this document: BenchChem. [An In Vitro Comparison of the JAK Inhibitors GS-829845 and Tofacitinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2794753#gs-829845-vs-tofacitinib-in-vitro-study]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com